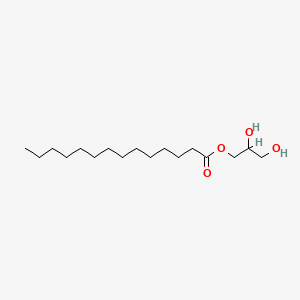

1-Monomyristin

描述

2,3-Dihydroxypropyl tetradecanoate has been reported in Aeromonas veronii and Caenorhabditis elegans with data available.

isolated from the berries of SERENOA REPENS; structure in first source

属性

IUPAC Name |

2,3-dihydroxypropyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBSHORRWZKAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042454 | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-68-4, 27214-38-6, 75685-84-6 | |

| Record name | 1-Monomyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol monomyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monomyristin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol monomyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Monomyristin from Myristic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-monomyristin, a monoacylglycerol of myristic acid with significant potential in the pharmaceutical and biotechnology sectors. The document details both chemical and enzymatic synthesis routes, offering in-depth experimental protocols and quantitative data to support researchers in the development and optimization of this compound production.

Chemical Synthesis Pathway

The chemical synthesis of this compound from myristic acid is a well-established multi-step process designed to ensure the selective acylation of the primary hydroxyl group of glycerol. This pathway involves the protection of the secondary hydroxyl group of glycerol, esterification of myristic acid, transesterification, and a final deprotection step.

Overall Synthesis Scheme

The chemical synthesis of this compound proceeds through the following key stages:

-

Esterification of Myristic Acid: Myristic acid is first converted to its ethyl ester, ethyl myristate, to facilitate subsequent reactions.

-

Protection of Glycerol: The C2 and C3 hydroxyl groups of glycerol are protected to ensure selective reaction at the C1 position. A common method is the formation of a ketal, 1,2-O-isopropylidene glycerol, by reacting glycerol with acetone.

-

Transesterification: Ethyl myristate is reacted with the protected glycerol (1,2-O-isopropylidene glycerol) to form isopropylidene glycerol myristate.

-

Deprotection: The protecting group is removed from isopropylidene glycerol myristate to yield the final product, this compound.

Experimental Protocols

-

Materials: Myristic acid, ethanol, sulfuric acid (or p-toluenesulfonic acid), ethyl acetate, sodium hydroxide solution (5% w/v), anhydrous sodium sulfate.

-

Procedure:

-

In a reaction flask, dissolve myristic acid (e.g., 12 g, 53 mmol) in ethanol (50 mL).

-

Add a catalytic amount of sulfuric acid (e.g., 4% wt solution in ethanol) or p-toluenesulfonic acid.[1]

-

The reaction mixture can be subjected to ultrasonic treatment for approximately 4.5 hours or heated to reflux for several hours to drive the esterification.[1][2]

-

After the reaction, evaporate the excess ethanol.

-

Dilute the residue with ethyl acetate (40 mL) and wash with a 5% sodium hydroxide solution until the aqueous layer is neutral.[1]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain ethyl myristate.[1]

-

-

Materials: Glycerol, acetone, p-toluenesulfonic acid (pTSA).

-

Procedure:

-

React glycerol with acetone in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA).[3] This reaction is typically carried out at room temperature with stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is neutralized, and the product, 1,2-O-isopropylidene glycerol, is purified.

-

-

Materials: Ethyl myristate, 1,2-O-isopropylidene glycerol, potassium carbonate, diethyl ether.

-

Procedure:

-

React ethyl myristate (e.g., 2.1 g, 8 mmol) with 1,2-O-isopropylidene glycerol (e.g., 4.2 g, 32 mmol) in the presence of potassium carbonate (e.g., 0.31 g).[3]

-

Heat the mixture at 140°C (413 K) for 30 hours.[3]

-

After cooling, extract the product with diethyl ether (20 mL) and neutralize with distilled water.[3]

-

Evaporate the solvent to obtain isopropylidene glycerol myristate.[3]

-

-

Materials: Isopropylidene glycerol myristate, ethanol, Amberlyst-15.

-

Procedure:

-

Dissolve isopropylidene glycerol myristate (e.g., 0.4 g, 1 mmol) in ethanol (5 mL).[3]

-

Add Amberlyst-15 (e.g., 0.04 g) as a solid acid catalyst.[3]

-

Stir the mixture at room temperature for 30 hours.[3]

-

Filter the mixture to remove the catalyst and evaporate the solvent to obtain this compound as a white solid.[3]

-

Quantitative Data

| Reaction Step | Reactants | Catalyst | Key Conditions | Yield | Purity | Reference |

| Ethyl Myristate Synthesis | Myristic acid, Ethanol | Sulfuric acid | Sonication, 4.5 h | 98.43% | - | [1] |

| Isopropylidene Glycerol Myristate Synthesis | Ethyl myristate, 1,2-O-isopropylidene glycerol | Potassium carbonate | 140°C, 30 h | 32.12% | - | [3] |

| This compound Synthesis (Deprotection) | Isopropylidene glycerol myristate, Ethanol | Amberlyst-15 | Room temp., 30 h | 100% | Confirmed by LC-MS | [3] |

Visualization of Chemical Synthesis Pathway

References

The Biological Role of 1-Monomyristin in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol derivative of myristic acid, has garnered significant attention for its pronounced antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological role, with a primary focus on its effects at the cellular level. While the bulk of research has centered on its efficacy against pathogenic microorganisms, this document also explores the emerging, albeit less defined, roles of this compound and its constituent parts in mammalian cellular processes. This guide synthesizes available quantitative data, details experimental methodologies, and presents visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound, also known as rac-glycerol 1-myristate, is a molecule composed of a glycerol backbone esterified with one molecule of myristic acid at the sn-1 position. Its amphiphilic nature, possessing both a hydrophilic glycerol head and a hydrophobic myristoyl tail, underpins its biological activities. The primary area of investigation for this compound has been its potent activity against a range of bacteria and fungi, positioning it as a compound of interest for the development of novel antimicrobial agents.[1][2][3][4] This guide will first delve into the well-documented antimicrobial functions of this compound and subsequently discuss the potential, yet largely speculative, roles in mammalian cell signaling and other cellular processes.

Antimicrobial and Antifungal Activity of this compound

The most extensively studied biological role of this compound is its ability to inhibit the growth of and kill various microorganisms.

Spectrum of Activity

This compound has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, it has shown higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans and potent antifungal activity against Candida albicans when compared to positive controls in some studies.[1][2] In contrast, the related compound 2-monomyristin has exhibited high antibacterial activity against Escherichia coli.[1][2]

Quantitative Data on Antimicrobial Efficacy

The inhibitory effects of this compound have been quantified in various studies, typically by measuring the diameter of the zone of inhibition in disc diffusion assays. The following tables summarize the available quantitative data.

Table 1: Antibacterial and Antifungal Activity of this compound and Related Compounds [3]

| Compound | Concentration (%) | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. C. albicans |

| This compound | 0.50 | - | 10.3 | - |

| 1.00 | 1.1 | 5.7 | 3.5 | |

| 10.0 | - | 9.1 | 2.4 | |

| 15.0 | 6.0 | 18.9 | 4.1 | |

| 2-Monomyristin | 0.50 | 29.5 | 20.0 | - |

| 1.00 | 22.0 | 13.0 | - | |

| 10.0 | 11.0 | 5.0 | - | |

| Positive Control | 1.00 | 12.5 | 6.6 | 6.8 |

| Negative Control | - | - | - | - |

Table 2: Antibacterial Activity of this compound against B. subtilis and A. actinomycetemcomitans [4]

| Compound | Concentration (%) | Inhibition Zone (mm) vs. B. subtilis | Inhibition Zone (mm) vs. A. actinomycetemcomitans |

| This compound | 0.50 | 10.7 | 10.5 |

| 1.00 | 12.0 | 12.5 | |

| 10.0 | 13.0 | 13.5 | |

| 15.0 | 15.5 | 15.0 | |

| Positive Control | 1.00 | 13.0 | 13.0 |

| Negative Control | - | - | - |

Proposed Mechanism of Antimicrobial Action

The prevailing hypothesis for the antimicrobial and antifungal mechanism of this compound involves the disruption of the microbial cell membrane.[3][5] In fungi such as C. albicans, it is proposed that the hydroxyl group of this compound interacts with ergosterol, a key component of the fungal cell membrane.[3][5] This interaction is believed to disrupt membrane integrity, leading to cell lysis.[3][5] The interaction with bacterial cell walls is thought to be facilitated by the molecular structure of this compound, allowing for better interaction compared to its 2-monomyristin isomer.[3]

Caption: Proposed antifungal action of this compound.

Potential Roles in Mammalian Cellular Processes

The role of this compound in mammalian cells is not well-defined, and current understanding is largely inferred from studies on its constituent myristate and related monoacylglycerols.

Activation of Protein Kinase C (PKC)

Myristate, the fatty acid component of this compound, has been shown to significantly activate the Ca²⁺- and phospholipid-dependent protein kinase (PKC).[3] The activation by myristate requires Ca²⁺ and an acidic phospholipid and reduces the concentration of Ca²⁺ needed for enzyme activation, similar to the action of diacylglycerol (DAG) and phorbol esters.[3] PKC is a critical enzyme in numerous signal transduction pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The ability of myristate to activate PKC suggests a potential, though unconfirmed, role for this compound in modulating PKC-dependent signaling pathways.

Caption: Hypothetical involvement of this compound in PKC signaling.

Induction of Apoptosis

While there is no direct evidence of this compound inducing apoptosis, a structurally related compound, myristicin, has been demonstrated to induce apoptosis in human leukemia cells.[6] The apoptotic mechanism was shown to involve alterations in the mitochondrial membrane potential, cytochrome c release, and caspase-3 activation.[6] This finding raises the possibility that this compound could also possess pro-apoptotic properties, a hypothesis that warrants further investigation.

Membrane Stabilization and Signal Transduction Inhibition

Studies on glycerol monolaurate (GML), a monoacylglycerol with a similar structure to this compound, have shown that it can stabilize mammalian cell membranes.[7][8] GML was also found to inhibit signal transduction pathways initiated by bacterial superantigens.[8] This suggests that this compound may have similar effects on the plasma membrane of eukaryotic cells, potentially modulating membrane fluidity and the function of membrane-associated proteins.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process:[2][4][5]

-

Protection of Glycerol: The hydroxyl groups at the sn-2 and sn-3 positions of glycerol are protected by reacting with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol.[2]

-

Esterification: Myristic acid is esterified with ethanol to produce ethyl myristate.[2]

-

Transesterification: The 1,2-O-isopropylidene glycerol is then reacted with ethyl myristate in a transesterification reaction to yield isopropylidene glycerol myristate.[2]

-

Deprotection: The isopropylidene protecting group is removed by hydrolysis using a solid acid catalyst like Amberlyst-15 to yield the final product, this compound.[2][5]

Caption: Workflow for the chemical synthesis of this compound.

Antimicrobial and Antifungal Assays

The antimicrobial and antifungal activity of this compound is typically evaluated using the disc diffusion method.[3]

-

Preparation of Microbial Cultures: The target microorganisms (bacteria or fungi) are cultured in appropriate liquid media to a specified cell density.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial culture and used to evenly inoculate the surface of agar plates.

-

Application of Test Compound: Sterile paper discs are impregnated with known concentrations of this compound dissolved in a suitable solvent. A negative control (solvent only) and a positive control (a known antimicrobial agent) are also prepared.

-

Incubation: The discs are placed on the inoculated agar plates, which are then incubated under conditions optimal for the growth of the target microorganism.

-

Measurement of Inhibition Zones: After incubation, the diameter of the clear zone around each disc where microbial growth has been inhibited is measured in millimeters.

Conclusion and Future Directions

The biological role of this compound is currently best understood in the context of its antimicrobial and antifungal activities. Its ability to disrupt microbial cell membranes makes it a promising candidate for further development as a therapeutic or preservative agent. The exploration of its role in mammalian cellular processes is still in its infancy. The potential for this compound to modulate key signaling enzymes like PKC, influence apoptosis, and affect cell membrane properties opens up exciting avenues for future research.

For drug development professionals, the dual potential of this compound as an antimicrobial and a modulator of cellular signaling warrants a closer look. Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and microbial cell membranes.

-

Investigating the direct effects of this compound on PKC activity and downstream signaling pathways in various mammalian cell types.

-

Determining if this compound can induce apoptosis in cancer cells and elucidating the underlying mechanisms.

-

Assessing the metabolism of this compound in mammalian cells to understand its bioavailability and potential conversion to other bioactive molecules.

A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this compound.

References

- 1. A major myristylated substrate of protein kinase C and protein kinase C itself are differentially regulated during murine B- and T-lymphocyte development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A major myristylated substrate of protein kinase C and protein kinase C itself are differentially regulated during murine B- and T-lymphocyte development and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of protein kinase C by myristate and its requirements of Ca2+ and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Myristicin from nutmeg induces apoptosis via the mitochondrial pathway and down regulates genes of the DNA damage response pathways in human leukaemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycerol monolaurate inhibits the effects of Gram-positive select agents on eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Mechanism of Action of 1-Monomyristin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol derivative of myristic acid, has demonstrated significant potential as an antibacterial agent. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary antibacterial activity of this compound is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to increased permeability, depolarization, and eventual cell lysis. Evidence also suggests potential intracellular targets at concentrations near the minimum inhibitory concentration (MIC). This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Core Mechanism of Action: Cell Membrane Disruption

The principal antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane. This action is facilitated by the amphipathic nature of the molecule, which possesses both a hydrophilic glycerol head and a hydrophobic myristic acid tail. This structure allows this compound to intercalate into the phospholipid bilayer of the bacterial cell membrane, leading to a cascade of disruptive events.

The interaction is thought to begin with the hydroxyl groups of the glycerol moiety engaging with the polar head groups of the phospholipids in the bacterial membrane through hydrogen bonding and van der Waals forces.[1] This initial interaction facilitates the insertion of the hydrophobic myristic acid tail into the nonpolar core of the membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to:

-

Increased Membrane Permeability: The integration of this compound creates pores or channels in the membrane, compromising its function as a selective barrier.[2] This leads to the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids.

-

Membrane Depolarization: The dissipation of the electrochemical gradient across the bacterial membrane is a critical consequence of increased ion permeability. This depolarization disrupts essential cellular processes that are dependent on membrane potential, including ATP synthesis, nutrient transport, and motility.

-

Cell Lysis: The extensive damage to the cell membrane ultimately leads to a loss of structural integrity and cell lysis, resulting in bacterial cell death.[1]

Some evidence suggests a concentration-dependent mechanism. At lower concentrations, this compound may primarily increase membrane permeability, while at higher concentrations, closer to the MIC, it may induce more severe membrane damage and even interfere with intracellular processes like DNA transcription and cell division.[3]

Visualizing the Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound against bacteria.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary method for quantifying this activity has been the disk diffusion assay, which measures the zone of inhibition around a disk impregnated with the test compound.

Table 1: Inhibition Zones of this compound against Various Bacterial Strains [4][5]

| Concentration of this compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Bacillus subtilis (mm) | Aggregatibacter actinomycetemcomitans (mm) |

| 0.50% | 10.3 | 1.5 | 2.4 | 1.2 |

| 1.00% | 5.7 | 1.1 | 3.6 | 1.9 |

| 5.00% | 5.9 | 4.3 | 5.7 | 3.6 |

| 10.0% | 9.1 | - | 9.2 | 7.9 |

| 15.0% | 18.9 | 6.0 | 12.7 | 10.4 |

| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 6.6 | 12.5 | 16.3 | 5.5 |

Note: '-' indicates no activity was observed.

While these data provide a qualitative assessment of antibacterial activity, Minimum Inhibitory Concentration (MIC) values are required for a more precise quantitative comparison. Further studies are needed to establish the MICs of this compound against these and other clinically relevant bacterial strains.

Detailed Experimental Protocols

To facilitate further research into the antibacterial mechanism of this compound, this section provides detailed protocols for key experiments used to assess bacterial membrane integrity and potential.

Assessment of Outer Membrane Permeability: N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay utilizes the fluorescent probe NPN, which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. An increase in fluorescence indicates that NPN has gained access to the membrane interior due to permeabilization of the outer membrane.[6][7]

Materials:

-

Bacterial culture in mid-log phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

This compound solution at various concentrations

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

Protocol:

-

Bacterial Preparation:

-

Grow a bacterial culture to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in PBS to a final OD600 of 0.5.[8]

-

-

Assay Procedure:

-

To a cuvette or a well of a black microplate, add the bacterial suspension.

-

Add NPN to a final concentration of 10 µM.[6]

-

Incubate in the dark at room temperature for 30 minutes to allow NPN to equilibrate.[7]

-

Measure the baseline fluorescence.

-

Add the desired concentration of this compound to the suspension.

-

Immediately begin recording the fluorescence intensity over time until a plateau is reached.

-

-

Data Analysis:

-

Subtract the baseline fluorescence from the readings obtained after the addition of this compound.

-

Plot the change in fluorescence intensity against time or concentration of this compound.

-

Caption: Workflow for the NPN Uptake Assay.

Assessment of Inner Membrane Permeability: Propidium Iodide (PI) Uptake Assay

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

-

Bacterial culture in mid-log phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

This compound solution at various concentrations

-

Fluorometer, fluorescence microscope, or flow cytometer (Excitation: ~535 nm, Emission: ~617 nm)

Protocol:

-

Bacterial Preparation:

-

Prepare the bacterial suspension as described in the NPN uptake assay (Section 3.1).

-

-

Assay Procedure:

-

To the bacterial suspension, add the desired concentration of this compound and incubate for a specific time period.

-

Add PI to a final concentration of 1 µg/mL.

-

Incubate at room temperature in the dark for 5-15 minutes.[9]

-

Measure the fluorescence intensity.

-

-

Data Analysis:

-

Compare the fluorescence of treated samples to that of untreated controls. An increase in fluorescence indicates inner membrane permeabilization.

-

Caption: Workflow for the Propidium Iodide (PI) Uptake Assay.

Assessment of Membrane Potential: DiSC3(5) Assay

DiSC3(5) is a fluorescent dye that accumulates in hyperpolarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the release of the dye into the cytoplasm, resulting in an increase in fluorescence.[10]

Materials:

-

Bacterial culture in mid-log phase

-

Appropriate growth medium or buffer (e.g., LB broth or HEPES buffer with glucose)

-

DiSC3(5) stock solution (e.g., in DMSO)

-

This compound solution at various concentrations

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~622 nm, Emission: ~670 nm)

Protocol:

-

Bacterial and Dye Preparation:

-

Grow a bacterial culture to mid-logarithmic phase.

-

Dilute the culture in pre-warmed medium to an OD600 of 0.2-0.3.[10]

-

Add DiSC3(5) to the bacterial suspension to a final concentration of 0.8-2 µM and incubate with shaking for a period to allow for dye uptake and fluorescence quenching (e.g., 30-60 minutes).[10][11]

-

-

Assay Procedure:

-

Transfer the dye-loaded bacterial suspension to a cuvette or microplate well.

-

Record the stable, quenched baseline fluorescence.

-

Add the desired concentration of this compound.

-

Immediately monitor the increase in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity is proportional to the degree of membrane depolarization.

-

Caption: Workflow for the DiSC3(5) Membrane Potential Assay.

Investigation of Intracellular Targets: Enzyme Inhibition Assays

Should evidence suggest that this compound has intracellular targets, enzyme inhibition assays can be employed to investigate its effect on specific bacterial enzymes essential for survival.[12]

General Protocol Outline:

-

Preparation:

-

Purify the target bacterial enzyme.

-

Prepare a suitable buffer at the optimal pH for the enzyme.

-

Prepare solutions of the enzyme's substrate and this compound.

-

-

Assay:

-

In a reaction vessel (e.g., cuvette or microplate well), combine the buffer, enzyme, and varying concentrations of this compound.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction rate (either substrate depletion or product formation) using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Compare the reaction rates in the presence and absence of this compound to determine the extent of inhibition.

-

Calculate kinetic parameters such as IC50 or Ki to quantify the inhibitory potency.

-

Conclusion and Future Directions

This compound exhibits promising antibacterial activity, primarily by disrupting the bacterial cell membrane. The available data and established experimental protocols provide a solid foundation for further investigation into its precise molecular interactions and the full spectrum of its antibacterial effects. Key areas for future research include:

-

Determination of MIC values: Establishing the MICs of this compound against a broad panel of pathogenic bacteria is crucial for a comprehensive understanding of its potency.

-

Elucidation of Intracellular Targets: Further investigation is warranted to confirm and characterize the potential intracellular targets of this compound, especially at sub-lethal concentrations.

-

In vivo Efficacy and Toxicity: Preclinical studies are necessary to evaluate the in vivo efficacy and safety profile of this compound as a potential therapeutic agent.

This technical guide serves as a starting point for researchers dedicated to advancing our knowledge of this compound and its potential applications in combating bacterial infections.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 12. superchemistryclasses.com [superchemistryclasses.com]

An In-depth Technical Guide to 1-Monomyristin: Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoglyceride ester of myristic acid, has garnered significant interest in the scientific community for its diverse biological activities, including potent antibacterial and antifungal properties. This technical guide provides a comprehensive overview of this compound, covering its discovery, prevalence in natural sources, and detailed methodologies for its synthesis and analysis. Furthermore, this document elucidates its mechanism of action, particularly its role as an inhibitor of fatty acid amide hydrolase (FAAH), and presents its biological effects in a structured tabular format for clear comparison. Experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Discovery and Identification

While a singular, definitive "discovery" of this compound in the historical sense is not prominently documented, its identification is intrinsically linked to the broader study of lipids and their constituents in natural products. Early research into the composition of fats and oils from various botanical sources, such as nutmeg (Myristica fragrans), led to the characterization of myristic acid and its various glyceride forms. This compound was identified as a monoacylglycerol component within these complex lipid mixtures.

Initially, much of the focus was on the more abundant triglyceride, trimyristin, which is a major constituent of nutmeg butter. However, with advancements in analytical techniques such as chromatography and mass spectrometry, the presence of monoglycerides like this compound in these natural sources was confirmed. More recently, this compound has been identified as a constituent of other botanicals, including saw palmetto (Serenoa repens).[1]

Due to the challenges associated with isolating pure this compound from natural sources in high yields, chemical synthesis has become the primary method for obtaining this compound for research and potential commercial applications.[2] This has also allowed for the production of its isomers and derivatives to explore structure-activity relationships.

Natural Sources of this compound

This compound is found in a variety of plant and animal tissues, typically as a minor component of the overall lipid fraction.

Table 1: Natural Sources of this compound

| Natural Source | Family | Part of Organism | Reported Presence |

| Nutmeg (Myristica fragrans) | Myristicaceae | Seed | Yes[1] |

| Saw Palmetto (Serenoa repens) | Arecaceae | Fruit | Yes[1] |

| Caenorhabditis elegans | Rhabditidae | Whole Organism | Yes[1] |

Note: Quantitative data on the concentration of this compound in these sources is not widely available in the literature, as studies often focus on the more abundant lipid components.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound is a well-established multi-step process that offers high yields and purity.[2]

Protocol for the Synthesis of this compound [2]

-

Protection of Glycerol:

-

React glycerol with acetone in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) to form 1,2-O-isopropylidene glycerol. This step protects the hydroxyl groups at the 1 and 2 positions of glycerol.

-

-

Esterification of Myristic Acid:

-

Convert myristic acid to its ethyl ester, ethyl myristate, through Fischer esterification by reacting it with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

-

Transesterification:

-

React 1,2-O-isopropylidene glycerol with ethyl myristate in the presence of a base catalyst (e.g., potassium carbonate) at an elevated temperature (e.g., 140°C) for an extended period (e.g., 30 hours). This reaction yields isopropylidene glycerol myristate.

-

-

Deprotection (Hydrolysis):

-

Remove the isopropylidene protecting group from isopropylidene glycerol myristate using an acidic resin, such as Amberlyst-15. This hydrolysis step yields this compound. The product can be purified by column chromatography.

-

Workflow for the Synthesis of this compound

Caption: Chemical synthesis workflow for this compound.

Extraction and Isolation from Natural Sources (General Protocol for Monoglycerides)

General Protocol for Monoglyceride Isolation

-

Extraction of Total Lipids:

-

Homogenize the dried and ground plant material (e.g., seeds) with a non-polar solvent such as hexane or a chloroform:methanol mixture (e.g., 2:1 v/v) to extract the total lipid content.

-

Filter the mixture to remove solid plant debris.

-

Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

-

-

Fractionation of Lipid Classes:

-

Perform column chromatography on the crude lipid extract using a silica gel stationary phase.

-

Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., diethyl ether, ethyl acetate, or acetone).

-

Collect fractions and monitor the composition by thin-layer chromatography (TLC). Triglycerides will elute first, followed by diglycerides, and then monoglycerides.

-

-

Purification of this compound:

-

Combine the fractions containing monoglycerides.

-

Further purify the monoglyceride fraction using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol:water gradient.

-

Collect the peak corresponding to this compound.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Biological Activities and Quantitative Data

This compound exhibits significant antibacterial and antifungal activities against a range of microorganisms.

Table 2: Antibacterial Activity of this compound (Inhibition Zone Diameter in mm) [2]

| Microorganism | Strain | 1.00% this compound | 5.00% this compound | 10.0% this compound | 15.0% this compound | Positive Control (1.00% 4-isopropyl-3-methylphenol) |

| Bacillus subtilis | (Gram-positive) | 3.6 | 5.7 | 9.2 | 12.7 | 16.3 |

| Aggregatibacter actinomycetemcomitans | (Gram-negative) | 1.9 | 3.6 | 7.9 | 10.4 | 5.5 |

Table 3: Antifungal Activity of this compound against Candida albicans [2]

| Concentration of this compound | Inhibition Zone Diameter (mm) |

| 1.00% | Medium activity |

| >1.00% | High activity |

Signaling Pathway: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, this compound can potentiate the signaling of these endogenous ligands.

The catalytic mechanism of FAAH involves a serine-serine-lysine triad in its active site. A serine residue acts as a nucleophile to attack the carbonyl carbon of the substrate. It is proposed that this compound, being a glyceride, can interact with the active site of FAAH, leading to its inhibition.

Signaling Pathway of FAAH and its Inhibition

Caption: Mechanism of FAAH inhibition by this compound and its downstream effects.

Conclusion and Future Directions

This compound is a promising bioactive lipid with well-documented antimicrobial properties and a potential role in modulating the endocannabinoid system through FAAH inhibition. While its presence in natural sources like nutmeg and saw palmetto is established, chemical synthesis remains the most viable route for obtaining the pure compound for research.

Future research should focus on:

-

Quantitative Analysis: Developing and applying robust analytical methods to accurately quantify the concentration of this compound in various natural sources.

-

Extraction Optimization: Designing efficient and scalable protocols for the selective extraction and purification of this compound from botanical matrices.

-

Pharmacological Studies: Further elucidating the in vivo efficacy and safety profile of this compound, particularly in the context of its antimicrobial and neuromodulatory activities.

-

Mechanism of Action: Investigating the precise molecular interactions between this compound and the active site of FAAH to guide the design of more potent and selective inhibitors.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

Physical properties of 1-Monomyristin such as melting point and solubility

A Technical Guide to the Physical Properties of 1-Monomyristin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of this compound (also known as rac-Glycerol 1-myristate), a monoacylglycerol derived from myristic acid. Its unique chemical structure gives it emulsifying and stabilizing properties, making it a compound of interest in the pharmaceutical, cosmetic, and food industries.[1] This guide focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and logical workflows to aid in research and development.

Physical and Chemical Properties

This compound is a 1-monoglyceride containing a tetradecanoyl (myristoyl) acyl group.[2] It typically appears as a white to off-white, waxy, or crystalline solid.[1][2]

| Identifier | Value |

| Chemical Name | 2,3-dihydroxypropyl tetradecanoate |

| Synonyms | rac-Glycerol 1-myristate, Glyceryl myristate, α-Monomyristin[2][3][4] |

| CAS Number | 589-68-4[2] |

| Molecular Formula | C₁₇H₃₄O₄[2] |

| Molecular Weight | 302.45 g/mol [2] |

Melting Point

The melting point of this compound has been reported across a range, which can be attributed to the purity of the sample and its specific crystalline form. The synthesis and purification methods can influence these final values.

| Reported Melting Point (°C) | Reference |

| 68-70 | [2][5] |

| 68 | [6] |

| 53.8–56.7 | [7][8] |

Solubility

As a lipid, this compound's solubility is dictated by its long hydrophobic fatty acid chain and the hydrophilic glycerol head. This amphiphilic nature results in low solubility in polar solvents like water and high solubility in various organic solvents.[1][9]

| Solvent | Solubility | Quantitative Data (if available) | Reference |

| Water | Limited solubility / Insoluble | 3.3 mM (Sonication recommended) | [1][3] |

| DMSO | Soluble | 50 mg/mL / 165.32 mM (Sonication recommended) | [2][3] |

| Ethanol | Soluble | - | [1][2] |

| Methanol | Soluble (may show faint turbidity) | - | [2] |

| Chloroform | Soluble | - | [1][10] |

| Dichloromethane | Soluble | - | [10] |

| Ethyl Acetate | Soluble | - | [10] |

| Acetone | Soluble | - | [10] |

Experimental Protocols

Accurate determination of physical properties is critical for formulation development, quality control, and understanding molecular behavior. The following sections detail the methodologies for measuring the melting point and solubility of this compound.

Determination of Melting Point

The melting point of a crystalline solid like this compound is a key indicator of its purity. The standard method involves using a calibrated melting point apparatus.

Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range typically indicates high purity.

Detailed Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. For instance, a reported range of 68-70°C indicates the onset of melting at 68°C and complete melting at 70°C.[2][5]

Factors such as the rate of heating and the purity of the monoglyceride, which can be influenced by the conditions of its synthesis (e.g., glycerolysis duration), can affect the observed melting point.[11]

Determination of Solubility

Solubility can be assessed both qualitatively and quantitatively.

2.2.1 Qualitative Solubility Assessment

This simple test provides a rapid indication of a substance's solubility in various solvents.[9][12][13]

Principle: This method relies on visual observation to determine if a solute dissolves in a solvent to form a homogeneous solution. Lipids are generally insoluble in polar solvents like water but soluble in non-polar organic solvents.[9]

Detailed Methodology:

-

Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., water, ethanol, chloroform).

-

Dispensing: Add approximately 3-5 mL of each solvent to its respective test tube.

-

Addition of Solute: Add a small, consistent amount (e.g., 10-20 mg) of this compound to each tube.

-

Mixing: Vigorously shake or vortex each tube for 1-2 minutes.

-

Observation: Allow the tubes to stand and observe the contents.

-

Soluble: The solid completely disappears, forming a clear, homogenous solution (e.g., in chloroform).[1]

-

Partially Soluble/Slightly Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy (e.g., faint turbidity in Methanol).[2]

-

Insoluble: The solid does not dissolve and either floats, settles, or remains suspended, often forming two distinct layers (e.g., in water).[1][9]

-

2.2.2 Quantitative Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[14]

Principle: An excess amount of the solute is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated supernatant is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of an analytical instrument (e.g., HPLC).

-

Analysis: Determine the concentration of this compound in the diluted sample using the calibrated analytical method.

-

Calculation: Calculate the original solubility in units such as mg/mL or mM, accounting for the dilution factor.

Below is a workflow diagram illustrating the quantitative shake-flask method.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. MONOMYRISTIN | 589-68-4 [chemicalbook.com]

- 3. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]

- 4. larodan.com [larodan.com]

- 5. MONOMYRISTIN | 589-68-4 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. Monomyristin | CAS:589-68-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. researchgate.net [researchgate.net]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. byjus.com [byjus.com]

- 14. researchgate.net [researchgate.net]

1-Monomyristin: A Technical Guide to its Role as a Metabolite in Caenorhabditis elegans

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monomyristin, a monoacylglycerol derivative of myristic acid, is an endogenous metabolite in the nematode Caenorhabditis elegans. While its precise functional role, biosynthetic pathway, and signaling cascades within C. elegans are not yet fully elucidated, its established potent antibacterial and antifungal properties suggest a potential role in the nematode's innate immunity and defense against pathogens. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound in the context of C. elegans. It details established experimental protocols for the extraction and quantification of lipids from C. elegans, proposes a hypothetical biosynthetic pathway, and outlines potential signaling cascades based on known lipid-mediated pathways in the organism. This document aims to serve as a foundational resource for researchers investigating the biological significance of this compound in C. elegans, with a view toward its potential applications in drug development.

Introduction to this compound

This compound, also known as glyceryl 1-myristate, is a monoglyceride consisting of a glycerol molecule esterified to a molecule of myristic acid at the sn-1 position. It is recognized as a metabolite in Caenorhabditis elegans. While its direct functions within the nematode are still under investigation, studies on the compound itself have revealed significant biological activities.

Known Biological Activities (General):

-

Antibacterial: this compound has demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria.

-

Antifungal: It also exhibits potent antifungal activity.

Given that C. elegans is a bacterivore and constantly interacts with a complex microbial environment, it is plausible that endogenous metabolites like this compound play a role in modulating these interactions, potentially as part of the nematode's chemical defense arsenal.

Quantitative Data

Currently, there is a lack of published quantitative data specifically on the concentration of this compound in C. elegans under various conditions. The following table is a template that can be populated as research progresses.

Table 1: Hypothetical Quantitative Analysis of this compound in C. elegans

| Condition | Developmental Stage | This compound Concentration (µg/g of worm tissue) | Method of Quantification | Reference |

| Standard OP50 Diet | L4 Larva | Data Not Available | LC-MS/MS | TBD |

| Standard OP50 Diet | Young Adult | Data Not Available | LC-MS/MS | TBD |

| Pathogen Exposure (P. aeruginosa) | Young Adult | Data Not Available | LC-MS/MS | TBD |

| Starvation | Young Adult | Data Not Available | LC-MS/MS | TBD |

Experimental Protocols

The following protocols are adapted from established methods for metabolomics and lipidomics in C. elegans and can be specifically tailored for the analysis of this compound.

C. elegans Culturing and Sample Collection

-

Culturing: Grow synchronized populations of C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

-

Harvesting: Wash worms off the plates with M9 buffer.

-

Washing: Pellet the worms by centrifugation and wash multiple times with M9 buffer to remove bacteria.

-

Sample Freezing: After the final wash, remove as much supernatant as possible and flash-freeze the worm pellet in liquid nitrogen. Store at -80°C until extraction.

Lipid Extraction for this compound Analysis

This protocol is based on a standard Bligh-Dyer extraction method.

-

Homogenization: Resuspend the frozen worm pellet in a methanol:water (1:1, v/v) solution. Homogenize using a bead beater or sonicator.

-

Phase Separation: Add chloroform to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex thoroughly.

-

Centrifugation: Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, including this compound.

-

Drying: Dry the organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol) for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Use a C18 reverse-phase column for separation of the lipid extract.

-

Mobile Phase: Employ a gradient of water and acetonitrile/isopropanol, both containing a suitable additive like formic acid or ammonium formate.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound. The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct of this compound, and the product ions would be characteristic fragments.

-

Standard Curve: Generate a standard curve using a pure this compound standard to accurately quantify its concentration in the samples.

Proposed Biosynthesis and Signaling Pathways

The following pathways are hypothetical and based on known lipid metabolism in C. elegans. Further research is required for validation.

Hypothetical Biosynthesis of this compound

This compound is likely synthesized from glycerol-3-phosphate and myristoyl-CoA.

Caption: Hypothetical biosynthesis of this compound in C. elegans.

This proposed pathway suggests that this compound could be generated through the hydrolysis of triacylglycerols (TAG) or diacylglycerols (DAG) containing myristic acid by lipases. Alternatively, it could arise from the dephosphorylation of lysophosphatidic acid, although this is less common for monoacylglycerol formation.

Proposed Signaling Pathway: Role in Innate Immunity

Given its antimicrobial properties, this compound could function as a signaling molecule in the innate immune response of C. elegans.

Caption: Proposed signaling role of this compound in C. elegans innate immunity.

In this model, pathogen exposure could trigger an increase in this compound synthesis. This metabolite could then act as a ligand for a yet-unidentified receptor, possibly a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade, such as the p38 MAPK pathway, which is known to be involved in C. elegans immunity. This would lead to the activation of transcription factors that upregulate the expression of antimicrobial peptides, contributing to the clearance of the infection.

Experimental Workflow for Investigating this compound Function

The following workflow outlines a logical progression of experiments to elucidate the role of this compound in C. elegans.

Caption: A logical workflow for investigating the function of this compound.

Conclusion and Future Directions

This compound is a recognized metabolite in C. elegans with significant potential for involvement in the nematode's physiology, particularly in its interactions with microbes. The current lack of specific data presents a clear opportunity for future research. The protocols and hypothetical frameworks provided in this guide are intended to facilitate the design of experiments aimed at:

-

Accurately quantifying this compound levels in C. elegans under different physiological and pathological conditions.

-

Elucidating the definitive biosynthetic pathway through genetic and biochemical approaches.

-

Identifying the molecular targets and signaling pathways through which this compound exerts its effects.

A deeper understanding of the role of this compound in this tractable model organism could provide valuable insights into fundamental aspects of lipid metabolism and innate immunity, and may uncover novel targets for the development of new anti-infective agents.

Antifungal Activity of 1-Monomyristin Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans stands as a significant opportunistic fungal pathogen in humans, capable of causing a spectrum of infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. 1-Monomyristin, a monoglyceride ester of myristic acid, has emerged as a compound of interest due to its demonstrated antifungal properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity against C. albicans, detailing its mechanism of action, available quantitative data, and relevant experimental protocols.

Mechanism of Action

The primary proposed mechanism of antifungal action for this compound against C. albicans involves the disruption of the fungal cell membrane's integrity.[1][3] This action is believed to be analogous to that of polyene antifungals like amphotericin B. The hypothesis suggests that the hydroxyl groups of this compound interact with ergosterol, a vital sterol component of the fungal cell membrane. This interaction is thought to lead to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately resulting in cell lysis and death.[1][3]

While direct experimental validation of this compound binding to ergosterol is not yet available in the reviewed literature, studies on other monoglycerides and fatty acids support the membrane-disruptive mechanism. For instance, electron microscopy of C. albicans treated with capric acid, a medium-chain fatty acid, revealed a disintegrated plasma membrane and a disorganized, shrunken cytoplasm.

The downstream effects of this membrane disruption may involve the induction of programmed cell death pathways, such as apoptosis. Antifungal agents that induce membrane stress, like amphotericin B, have been shown to trigger apoptotic processes in C. albicans, characterized by DNA fragmentation and the activation of caspases.[5][6] It is plausible that this compound may induce similar cellular responses.

Further research is required to elucidate the precise molecular interactions and to investigate the potential impact of this compound on key signaling pathways in C. albicans, such as the Ras/cAMP/PKA pathway, which is crucial for virulence and biofilm formation.

Quantitative Data on Antifungal Activity

Quantitative data for the antifungal activity of this compound against C. albicans is primarily available from agar diffusion assays. The following tables summarize the reported inhibition zones and provide comparative data from a closely related monoglyceride, monolaurin, for which Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data are available.

Table 1: Antifungal Activity of this compound against Candida albicans (Agar Disc Diffusion)

| Concentration of this compound | Inhibition Zone (mm) |

| 1.00% | 3.5 |

| 10.0% | 2.4 |

| 15.0% | 4.1 |

| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 6.8 |

Data sourced from a single study and presented as reported.

Table 2: Antifungal Susceptibility of Candida albicans to Monolaurin (Broth Microdilution)

| Parameter | Concentration (µM) |

| Minimum Inhibitory Concentration (MIC) | 62.5 - 125 |

| Minimum Fungicidal Concentration (MFC) | 125 - 250 |

This data for monolaurin, a monoglyceride of lauric acid, is provided for comparative purposes due to the limited availability of MIC/MFC data for this compound.[7]

Table 3: Anti-Biofilm Activity of Monolaurin against Candida albicans

| Treatment Concentration (vs. MIC) | Reduction in Biofilm Fungal Load |

| 10x MIC | Significant |

| 20x MIC | Significant |

This data for monolaurin demonstrates the potential of monoglycerides to be effective against C. albicans biofilms.[7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antifungal activity of this compound against C. albicans. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

a. Inoculum Preparation:

-

Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability and purity.

-

Select five distinct colonies (approximately 1 mm in diameter) and suspend them in 5 mL of sterile saline (0.85%).

-

Vortex the suspension for 15 seconds.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (equivalent to 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted inoculum in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

b. Assay Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it in RPMI-1640 medium.

-

In a 96-well microtiter plate, perform serial twofold dilutions of this compound to cover a desired concentration range.

-

Add 100 µL of the standardized C. albicans inoculum to each well.

-

Include a growth control (inoculum without the antifungal agent) and a sterility control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC is determined to assess the fungicidal activity of the compound.

a. Assay Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that shows growth inhibition.

-

Spot the aliquot onto an SDA plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MFC is defined as the lowest concentration of the antifungal agent that results in no visible growth or a ≥99.9% reduction in CFU compared to the initial inoculum.

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.

a. Biofilm Formation:

-

Prepare a standardized suspension of C. albicans (1 x 10^6 cells/mL) in a suitable medium for biofilm formation (e.g., RPMI-1640).

-

Add 100 µL of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.

-

Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

-

Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add fresh medium to the wells.

b. Inhibition of Biofilm Formation:

-

After the initial adherence step, add fresh medium containing various concentrations of this compound to the wells.

-

Incubate the plate at 37°C for 24-48 hours.

c. Eradication of Pre-formed Biofilms:

-

Allow biofilms to form for 24-48 hours as described above.

-

Wash the wells with PBS and add fresh medium containing various concentrations of this compound.

-

Incubate for a further 24 hours.

d. Quantification of Biofilm Viability:

-

After treatment, wash the wells with PBS.

-

Quantify the biofilm viability using a metabolic assay such as the XTT reduction assay or by determining the colony-forming units (CFU) after scraping and sonicating the biofilms.

Visualizations

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound action on the Candida albicans cell membrane.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining MIC and MFC of this compound against C. albicans.

Logical Relationship for Biofilm Inhibition Assay

Caption: Logical workflow for assessing the anti-biofilm activity of this compound.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity against Candida albicans, with a proposed mechanism involving the disruption of the fungal cell membrane through interaction with ergosterol.[1][3] However, the current body of research has notable gaps. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Comprehensive Quantitative Analysis: Determining the MIC and MFC values of this compound against a broad range of clinical C. albicans isolates, including azole-resistant strains.

-

Biofilm Studies: Conducting detailed investigations into the efficacy of this compound in preventing biofilm formation and eradicating mature biofilms.

-

Mechanism Elucidation: Experimentally validating the interaction of this compound with ergosterol and exploring its impact on downstream signaling pathways and the potential induction of apoptosis or other forms of cell death.

-

In Vivo Efficacy: Evaluating the antifungal activity of this compound in animal models of candidiasis to assess its therapeutic potential in a physiological context.

Addressing these areas will provide a more complete understanding of this compound's antifungal properties and pave the way for its potential development as a novel therapeutic agent for the treatment of Candida albicans infections.

References

- 1. In vitro killing of Candida albicans by fatty acids and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of antifungal activity of monolaurin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

1-Monomyristin: A Technical Overview for Researchers and Drug Development Professionals

Introduction

1-Monomyristin, a monoglyceride of myristic acid, is a compound of growing interest in the pharmaceutical and biotechnology sectors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and synthesis, with a focus on its potential as an antimicrobial agent. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Chemical and Physical Properties

This compound, also known as 2,3-dihydroxypropyl tetradecanoate, is characterized by the following identifiers:[3]

| Identifier | Value |

| Molecular Formula | C17H34O4[1][4] |

| Molecular Weight | 302.45 g/mol [1] |

| InChI Key | DCBSHORRWZKAKO-UHFFFAOYSA-N[1][4] |

| CAS Number | 589-68-4[1][4] |

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal properties.[4][5][6] Its efficacy against various microbial strains is a key area of ongoing research.

Antibacterial and Antifungal Efficacy

The following table summarizes the inhibitory activity of this compound against selected bacteria and fungi. The data is presented as the diameter of the inhibition zone in millimeters.

| Microorganism | Concentration of this compound | Inhibition Zone (mm) |

| Escherichia coli | 15.0% | 6.0 |

| Staphylococcus aureus | 0.50% | 10.3 |

| 1.00% | 5.7 | |

| 15.0% | 18.9 | |

| Bacillus subtilis | 5.00% | 5.7 |

| 10.0% | 9.2 | |

| 15.0% | 12.7 | |

| Aggregatibacter actinomycetemcomitans | 5.00% | 3.6 |

| 10.0% | 7.9 | |

| 15.0% | 10.4 | |

| Candida albicans | 1.00% | 3.5 |

| 10.0% | 2.4 | |

| 15.0% | 4.1 |

Data sourced from a study by S. Chee, et al. (2018).[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a four-step process.[3][4] This protocol is based on the transesterification of ethyl myristate with a protected glycerol derivative, followed by deprotection.[4][5]

Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol This step involves the protection of two hydroxyl groups of glycerol using acetone.[3][4][5]

Step 2: Synthesis of Ethyl Myristate This is achieved through the esterification of myristic acid with ethanol.[5]

Step 3: Synthesis of Isopropylidene Glycerol Myristate Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol in the presence of a catalyst such as potassium carbonate.[3][4] The reaction is typically carried out at an elevated temperature (e.g., 413 K) for an extended period (e.g., 30 hours).[3][4] The product is then extracted using an organic solvent like diethyl ether and neutralized.[3][4]

Step 4: Synthesis of this compound (Deprotection) The final step is the hydrolysis of the ketal group from isopropylidene glycerol myristate to yield this compound.[3] This is often accomplished using a solid acid catalyst like Amberlyst-15.[3][4][5]

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Proposed Antimicrobial Mechanism of Action

While detailed signaling pathways are still under investigation, a proposed mechanism for the antifungal activity of this compound involves the disruption of the fungal cell membrane.[4] The hydroxyl groups of this compound are thought to interact with ergosterol, a key component of the fungal cell membrane, leading to membrane destabilization and cell lysis.[4] For bacteria, the interaction is believed to occur with the cell wall.[4]

Caption: Proposed antifungal mechanism of this compound.

References

- 1. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]

- 2. MONOMYRISTIN | 589-68-4 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 1-Monomyristin (FTIR, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Monomyristin (also known as glycerol 1-myristate), a monoglyceride with significant interest in pharmaceutical and biomedical research. The following sections detail its characteristic spectral features obtained through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and key analytical workflows are visualized for enhanced clarity.

Chemical Structure

This compound is a monoacylglycerol consisting of a glycerol backbone esterified at the C-1 position with myristic acid, a saturated fatty acid with 14 carbon atoms.

Chemical Formula: C₁₇H₃₄O₄[1]

Molecular Weight: 302.45 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy